Comparative FDPS Inhibition: NE21650 vs. Alendronate in Recombinant Human Enzyme Assay
NE21650 demonstrates potent inhibition of human farnesyl diphosphate synthase (FDPS) with a Ki of 64.6 nM (pKi = 7.19) under conditions of 10 µM substrates (GPP and IPP) at pH 7.5 and 37°C [1]. In the same study, a time-dependent inhibition mode was observed, yielding an initial Ki of 3.4 nM [1]. For comparison, alendronate inhibits recombinant human FDPS with an IC50 of 460 nM [2]. While these values suggest NE21650 may exhibit higher intrinsic potency on FDPS, the critical differentiation lies in the subsequent cellular effects despite similar FDPS inhibition in osteoclast assays [3].
| Evidence Dimension | Farnesyl diphosphate synthase (FDPS/FPPS) inhibition potency |
|---|---|
| Target Compound Data | Ki = 64.6 nM (final), Ki = 3.4 nM (initial) |
| Comparator Or Baseline | Alendronate IC50 = 460 nM |
| Quantified Difference | NE21650 initial Ki is ~135-fold lower than alendronate IC50; final Ki is ~7-fold lower |
| Conditions | Recombinant human FDPS, 10 µM GPP/IPP, pH 7.5, 37°C for NE21650; recombinant human FDPS, 15 min preincubation for alendronate |
Why This Matters
The data provide a quantitative benchmark for FDPS inhibition, but the true value proposition lies in NE21650's downstream cellular effects, which are not directly predictable from enzyme inhibition potency alone.
- [1] GtoPdb Ligand Activity Charts. NE21650 (Ligand ID: 3167). Ki data from J Med Chem (2008) 51: 2187-2195. PMID:18327899 View Source
- [2] Bergstrom JD, et al. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase. Arch Biochem Biophys. 2000;373(1):231-241. doi:10.1006/abbi.1999.1502 View Source
- [3] Thompson K, et al. Identification of a bisphosphonate that inhibits isopentenyl diphosphate isomerase and farnesyl diphosphate synthase. Biochem Biophys Res Commun. 2002;290(2):869-873. doi:10.1006/bbrc.2001.6289 View Source
